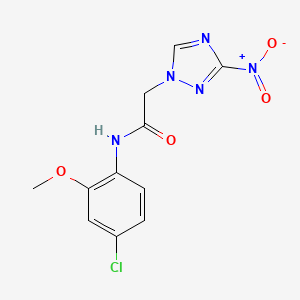![molecular formula C17H22N2 B5689815 (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as EBMP, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine is not fully understood, but it is believed to act on multiple pathways. In cancer cells, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's and Parkinson's disease, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. Additionally, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have various biochemical and physiological effects. In cancer cells, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine inhibits cell growth and induces apoptosis. In Alzheimer's and Parkinson's disease, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine improves cognitive function and reduces oxidative stress. Additionally, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine in lab experiments is its potential therapeutic applications in various diseases. Additionally, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one limitation of using (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine is its limited solubility in water, which may pose a challenge in certain experiments.
Zukünftige Richtungen
There are several future directions for (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine research. One area of research is to further investigate the mechanism of action of (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine in various diseases. Additionally, more studies are needed to determine the optimal dosage and treatment duration of (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine in different diseases. Furthermore, the potential side effects of (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine need to be investigated in more detail to ensure its safety for human use. Finally, more studies are needed to investigate the potential of (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine as a therapeutic agent in other diseases beyond cancer, Alzheimer's, and Parkinson's disease.
Conclusion:
In conclusion, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine is a chemical compound that has shown potential therapeutic applications in various diseases. The synthesis of (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine can be achieved by a reaction between 4-ethylbenzyl chloride and 2-(2-pyridinyl)ethylamine. (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine as a therapeutic agent in various diseases.
Synthesemethoden
(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine can be synthesized by a reaction between 4-ethylbenzyl chloride and 2-(2-pyridinyl)ethylamine in the presence of a base. The reaction results in the formation of (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine as a yellowish liquid with a melting point of 42-43°C.
Wissenschaftliche Forschungsanwendungen
(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's and Parkinson's disease, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to improve cognitive function and reduce oxidative stress. Additionally, (4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-15-7-9-16(10-8-15)14-19(2)13-11-17-6-4-5-12-18-17/h4-10,12H,3,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIMCJDEOXJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-N,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5689734.png)
![3-(rel-(3S,4R)-3-isopropyl-4-{[(2-methylphenyl)acetyl]amino}-1-pyrrolidinyl)-N-methylpropanamide hydrochloride](/img/structure/B5689744.png)
![N-(2-methoxyphenyl)-3-{[(3R)-3-pyrrolidinylamino]sulfonyl}benzamide hydrochloride](/img/structure/B5689748.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5689760.png)
![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)


![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)